2-(Propylamino)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(propylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIOPQYCYPGLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447574 | |
| Record name | 2-(Propylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74396-53-5 | |
| Record name | 2-(Propylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursors for 2 Propylamino Benzonitrile
Established Synthetic Routes to 2-(Propylamino)benzonitrile
The construction of the secondary amine linkage in this compound is most commonly accomplished through amination reactions on a pre-functionalized benzonitrile (B105546) core or via reductive amination pathways.
Amination Reactions on Halogenated Benzonitrile Derivatives
The reaction of a halogenated benzonitrile, such as 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile, with propylamine (B44156) is a direct and widely employed method for the synthesis of this compound. This transformation can be achieved through two primary mechanisms: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): In this pathway, the electron-withdrawing nature of the nitrile group activates the aromatic ring towards attack by a nucleophile, in this case, propylamine. The reaction typically requires elevated temperatures and is facilitated by the use of a good leaving group, with fluorine being more reactive than chlorine or bromine. The general mechanism involves the addition of the amine to the carbon bearing the halogen, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the halide ion.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.orgwikipedia.org It offers a versatile and often milder alternative to traditional SNAr reactions, particularly for less reactive aryl halides. acsgcipr.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success and efficiency of the reaction. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the coupling of primary amines. wikipedia.org
| Precursor | Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chlorobenzonitrile | Propylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | High (Typical) | rsc.org |
| 2-Bromobenzonitrile | Propylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | High (Typical) | wikipedia.org |
| 2-Fluorobenzonitrile (B118710) | Propylamine | None (SNAr) | K₂CO₃ | DMSO | 150 | Moderate to High (Typical) | orgsyn.org |
This table presents typical conditions for Buchwald-Hartwig amination and SNAr reactions based on general literature for similar substrates, as specific examples for this compound were not detailed in the provided search results.
Reductive Amination Strategies
Reductive amination provides an alternative route to this compound, starting from either 2-aminobenzonitrile (B23959) and propanal or a related carbonyl compound. This two-step, one-pot process involves the initial formation of an imine intermediate through the condensation of the primary amine (2-aminobenzonitrile) with the aldehyde (propanal). The resulting imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. The selection of the reducing agent is often dictated by the pH of the reaction medium and the desire for chemoselectivity.
| Amine Precursor | Carbonyl Precursor | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Aminobenzonitrile | Propanal | Sodium triacetoxyborohydride | Dichloroethane | Room Temp | High (Typical) | organic-chemistry.org |
| 2-Aminobenzonitrile | Propanal | Sodium cyanoborohydride | Methanol / Acetic Acid | Room Temp | High (Typical) | organic-chemistry.org |
This table presents typical conditions for reductive amination based on general procedures, as specific examples for the synthesis of this compound were not detailed in the provided search results.
Other Documented Synthetic Pathways
Beyond the more common amination and reductive amination routes, other synthetic strategies can be envisaged for the preparation of this compound. The Ullmann condensation , a copper-catalyzed N-arylation reaction, represents a classical alternative to the palladium-catalyzed methods. wikipedia.org This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. organic-chemistry.orgnih.govmdpi.com While historically challenging due to harsh reaction conditions, modern advancements with the use of ligands have improved the scope and mildness of the Ullmann condensation. magtech.com.cn
Another potential pathway involves the reduction of an N-acylated precursor. For instance, 2-aminobenzonitrile could be acylated with propionyl chloride to form 2-(propionylamino)benzonitrile, which could then be reduced to the desired secondary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Synthesis of Substituted this compound Analogues
The introduction of substituents onto the aromatic ring of this compound can be achieved either by starting with an appropriately substituted precursor or by direct functionalization of the parent molecule.
Introduction of Halogen Substituents (e.g., Fluoro, Bromo)
Halogenated analogues of this compound can be synthesized by employing halogen-substituted benzonitrile precursors in the amination reactions described in section 2.1.1. For example, the reaction of 5-bromo-2-chlorobenzonitrile (B107219) or 5-fluoro-2-chlorobenzonitrile with propylamine, under Buchwald-Hartwig conditions, would be expected to yield 5-bromo-2-(propylamino)benzonitrile (B2646603) and 5-fluoro-2-(propylamino)benzonitrile, respectively.
Direct halogenation of this compound is another possibility. The amino group is an activating, ortho-, para-director in electrophilic aromatic substitution. Therefore, direct bromination or chlorination would likely lead to substitution at the positions ortho and para to the amino group (positions 3 and 5). Controlling the regioselectivity of this reaction could be challenging and may require specific reaction conditions or the use of protecting groups.
| Precursor | Reagent(s) | Reaction Type | Product | Reference |
| 5-Bromo-2-chlorobenzonitrile | Propylamine, Pd catalyst, ligand, base | Buchwald-Hartwig Amination | 5-Bromo-2-(propylamino)benzonitrile | nih.gov (by analogy) |
| 5-Fluoro-2-chlorobenzonitrile | Propylamine, Pd catalyst, ligand, base | Buchwald-Hartwig Amination | 5-Fluoro-2-(propylamino)benzonitrile | nih.gov (by analogy) |
| This compound | N-Bromosuccinimide | Electrophilic Aromatic Substitution | Bromo-2-(propylamino)benzonitrile | google.com (general method) |
This table outlines plausible synthetic routes to halogenated analogues based on established methodologies.
Incorporation of Trifluoromethyl Moieties
The synthesis of trifluoromethyl-substituted this compound analogues can be approached in a similar manner to halogenated derivatives, primarily through the use of trifluoromethyl-substituted benzonitrile precursors. For example, 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) can be subjected to Buchwald-Hartwig amination with propylamine to afford 2-(propylamino)-5-(trifluoromethyl)benzonitrile.
Direct trifluoromethylation of this compound is a more modern approach. Recent advancements in synthetic methodology have led to the development of palladium-catalyzed C-H trifluoromethylation reactions. northeastern.edunih.gov These methods could potentially be applied to directly install a trifluoromethyl group onto the aromatic ring of this compound, likely directed by the amino group to the ortho or para positions. The use of electrophilic trifluoromethylating reagents in conjunction with a palladium catalyst has been shown to be effective for the trifluoromethylation of various aromatic compounds. nih.govmit.edu
| Precursor | Reagent(s) | Reaction Type | Product | Reference |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Propylamine, Pd catalyst, ligand, base | Buchwald-Hartwig Amination | 2-(Propylamino)-5-(trifluoromethyl)benzonitrile | nih.govmit.edu (by analogy) |
| This compound | Electrophilic CF₃ reagent, Pd catalyst | C-H Trifluoromethylation | Trifluoromethyl-2-(propylamino)benzonitrile | northeastern.edunih.gov (general method) |
This table outlines plausible synthetic routes to trifluoromethylated analogues based on established methodologies.
Investigation of Key Precursors and Synthetic Intermediates
Substituted benzonitriles are pivotal starting materials in the synthesis of this compound. The nature and position of the substituent on the benzene (B151609) ring dictate the synthetic approach for introducing the amino group. Commonly employed substituted benzonitriles include 2-halobenzonitriles (e.g., 2-fluorobenzonitrile or 2-bromobenzonitrile) and 2-nitrobenzonitrile.
Nucleophilic Aromatic Substitution (SNAr): 2-Halobenzonitriles, particularly those activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution with propylamine. pressbooks.pubfishersci.co.uk The cyano group at the ortho position, being electron-withdrawing, facilitates this reaction, although it is generally less activating than a nitro group. The reaction typically requires elevated temperatures and the use of a base to neutralize the hydrogen halide formed. fishersci.co.uk The reactivity of the halogen follows the order F > Cl > Br > I for this type of reaction. researchgate.net
Buchwald-Hartwig Amination: A more versatile and widely used method for the synthesis of N-aryl amines is the Palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (like 2-bromobenzonitrile) and an amine (propylamine). nih.gov The reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a base, such as sodium tert-butoxide. researchgate.net This method is known for its broad substrate scope and functional group tolerance. wikipedia.org
The following table summarizes the key aspects of using substituted benzonitriles as precursors.
| Starting Material | Reaction Type | Key Reagents & Conditions | Advantages |
| 2-Halobenzonitrile | Nucleophilic Aromatic Substitution (SNAr) | Propylamine, Base (e.g., K₂CO₃), High Temperature, Polar aprotic solvent (e.g., DMSO, DMF) fishersci.co.uk | Direct introduction of the propylamino group. |
| 2-Halobenzonitrile | Buchwald-Hartwig Amination | Propylamine, Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu), Toluene, 80°C wikipedia.orgresearchgate.net | High yields, broad scope, milder conditions than SNAr. wikipedia.org |
| 2-Nitrobenzonitrile | Reduction followed by subsequent N-alkylation | 1. Reducing agent (e.g., Zn dust, HCl) [ ] 2. Propyl halide, Base [ ] | Utilizes a readily available starting material. |
An alternative strategy involves the initial synthesis of the 2-aminobenzonitrile scaffold, which is then further functionalized to introduce the propyl group.
Reduction of 2-Nitrobenzonitrile: A common method for the preparation of 2-aminobenzonitrile is the reduction of 2-nitrobenzonitrile. [ ] This transformation can be achieved using various reducing agents, such as zinc dust in the presence of hydrochloric acid. [ ] The resulting 2-aminobenzonitrile is a versatile intermediate.
N-Alkylation: The synthesized 2-aminobenzonitrile can then undergo N-alkylation with a propyl halide (e.g., propyl bromide) in the presence of a base to yield this compound. However, a significant challenge with this method is the potential for overalkylation, leading to the formation of the tertiary amine, 2-(dipropylamino)benzonitrile, as a byproduct. Careful control of reaction conditions and stoichiometry is necessary to favor the desired secondary amine. reddit.comnih.gov
Reductive Amination: A more controlled method for introducing the propyl group is through reductive amination. This two-step, one-pot process involves the reaction of 2-aminobenzonitrile with propanal to form an imine intermediate, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). nih.gov Alternatively, reductive amination can be performed starting from 2-cyanobenzaldehyde (B126161) and propylamine.
Below is a table outlining the preparation of the aminobenzonitrile scaffold and its subsequent functionalization.
| Precursor | Reaction | Reagents & Conditions | Product |
| 2-Nitrobenzonitrile | Reduction | Zn dust, HCl, 20-30°C [ ] | 2-Aminobenzonitrile |
| 2-Aminobenzonitrile | N-Alkylation | Propyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) reddit.com | This compound |
| 2-Aminobenzonitrile | Reductive Amination | Propanal, Reducing agent (e.g., NaBH₄), Methanol nih.gov | This compound |
Efficiency and Scalability Considerations in Synthetic Design
The choice of a synthetic route for this compound on an industrial scale is heavily influenced by its efficiency and scalability.
The Buchwald-Hartwig amination is often favored for its high yields and broad applicability, making it an efficient method. wikipedia.org However, the cost of the palladium catalyst and phosphine ligands can be a significant factor in large-scale production. Catalyst loading and recycling are critical considerations to improve the economic viability of this route. acsgcipr.org
Nucleophilic aromatic substitution offers a potentially more cost-effective alternative as it avoids the use of expensive transition metal catalysts. However, it often requires harsh reaction conditions, such as high temperatures, which can increase energy costs and may not be suitable for substrates with sensitive functional groups. fishersci.co.uk
Reductive amination provides a more controlled and often higher-yielding alternative to direct N-alkylation for the formation of the secondary amine. nih.gov The reaction conditions are generally mild, and the process can often be carried out in a one-pot fashion, which is advantageous for scalability. The choice of reducing agent can impact the cost and safety of the process.
Chemical Reactivity and Derivatization Strategies of 2 Propylamino Benzonitrile
Reaction Pathways of the Benzonitrile (B105546) Moiety
The benzonitrile group in 2-(propylamino)benzonitrile, consisting of a benzene (B151609) ring substituted with a cyano (-C≡N) group, is a key site for chemical modifications. The ortho-amino substituent significantly influences its reactivity, particularly in cyclization reactions.
A prominent reaction pathway for 2-aminobenzonitriles is their transformation into quinazolinone scaffolds. rsc.org These reactions often proceed via a tandem synthesis approach. For instance, in the presence of a ruthenium(II) catalyst, 2-aminobenzonitriles can react with an alcohol-water system to yield a variety of quinazolinone derivatives. rsc.org This process is believed to occur through a metal-ligand cooperative mechanism. rsc.org
Another strategy for synthesizing quinazolines from 2-aminobenzonitriles involves a palladium-catalyzed, three-component tandem reaction with aldehydes and arylboronic acids, which tolerates various functional groups. organic-chemistry.org Furthermore, an iron-catalyzed intramolecular C-N bond formation and aromatization of 2-alkylamino N-H ketimine derivatives, which can be prepared from 2-alkylamino benzonitriles, provides an efficient route to quinazolines. organic-chemistry.org The synthesis of 2-aminoquinazoline (B112073) derivatives can also be achieved through a hydrochloric acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-aminobenzonitriles. mdpi.com
The nitrile group itself can undergo cycloaddition reactions. For example, benzonitrile oxide can react with diarylsulphines to form 1,4,2-oxathiazole 4-oxides. rsc.org It also participates in 1,3-cycloaddition reactions with β-aminocinnamonitriles. rsc.org Theoretical studies based on Density Functional Theory (DFT) have been employed to understand the regiochemistry of [3+2] cycloaddition reactions between benzonitrile N-oxide and various nitroalkenes. mdpi.com
The following table summarizes key reaction pathways of the benzonitrile moiety in related structures:
| Reaction Type | Reagents and Conditions | Product |
| Quinazolinone Synthesis | Ru(II) catalyst, alcohol-water system | Quinazolinone derivatives rsc.org |
| Quinazoline Synthesis | Pd catalyst, aldehyde, arylboronic acid | Diverse quinazolines organic-chemistry.org |
| Quinazoline Synthesis | Fe catalyst, from 2-alkylamino N-H ketimines | Quinazolines organic-chemistry.org |
| 2-Aminoquinazoline Synthesis | N-benzyl cyanamide (B42294), HCl | 2-Amino-4-iminoquinazolines mdpi.com |
| Cycloaddition | Diarylsulphines | 1,4,2-Oxathiazole 4-oxides rsc.org |
Reactivity of the Secondary Amine Functionality
The secondary amine in this compound is a nucleophilic center and can readily participate in various reactions, most notably alkylation and acylation.
Alkylation: N-alkylation of aniline (B41778) derivatives can be achieved using alcohols in the presence of a bipyridyl metal-organic framework supported cobalt catalyst. rsc.org This sustainable process produces water as the sole by-product. rsc.org
Acylation: The acylation of N-aryl systems can be accomplished using acyl chlorides. reddit.com For instance, the reaction of an N-aryl substrate with an acyl chloride, such as 4-nitro benzoyl chloride, in the presence of a base like triethylamine (B128534) (NEt3), leads to the formation of the corresponding amide. reddit.com In some cases, for less reactive amines, deprotonation with a strong base like sodium hydride (NaH) or n-butyllithium (nBuLi) prior to the addition of the acyl chloride can facilitate the reaction. reddit.com A mild method for the N-acylation of amides involves the use of MgBr2·OEt2, which activates both the amide and the acid anhydride. scribd.com
The table below outlines common reactions involving the secondary amine functionality:
| Reaction Type | Reagents | Product |
| N-Alkylation | Alcohols, Co-MOF catalyst | N-alkylated aniline derivative rsc.org |
| N-Acylation | Acyl chlorides, base (e.g., NEt3) | N-acylated amide reddit.com |
| N-Acylation | Acid anhydrides, MgBr2·OEt2 | N-acylated amide scribd.com |
Electrophilic and Nucleophilic Transformations
The dual functionality of this compound allows for both electrophilic and nucleophilic transformations. The aromatic ring is susceptible to electrophilic attack, while the nitrile carbon and the secondary amine nitrogen can act as sites for nucleophilic attack.
The dynamics of ortho-aminobenzonitrile (OABN) in an electric field have been studied, highlighting the influence of the molecule's asymmetry and dipole moment on its behavior. harvard.edu The benzonitrile moiety itself can act as a π-accepting functional group in transition metal chemistry. nih.gov For instance, benzonitrile-containing ligands can be used in nickel-catalyzed cross-coupling reactions involving tertiary nucleophiles, where the benzonitrile group acts as an electron-acceptor to promote reductive elimination. nih.gov
The secondary amine's lone pair of electrons makes it a potent nucleophile, as discussed in the context of alkylation and acylation.
Advanced Derivatization for Enhanced Research Utility
Derivatization of this compound can significantly enhance its utility in various research applications, particularly in analytical chemistry. By modifying its structure, properties such as chromatographic retention, ionization efficiency, and detectability can be improved.
Hantzsch Pyridine (B92270) Synthesis: This is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.orgchemtube3d.com The initial product is a dihydropyridine (B1217469), which can be subsequently oxidized to a pyridine. wikipedia.org While traditionally employing ammonia, variations of this synthesis can potentially utilize primary or secondary amines as the nitrogen source, which could allow for the incorporation of the this compound scaffold into a dihydropyridine or pyridine ring system. The reaction is known to be atom-efficient and can be conducted under environmentally friendly conditions. wikipedia.org
Borch Reductive Amination: This reaction is a versatile method for the formation of amines from carbonyl compounds. chem-station.com It involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN). chem-station.comalfa-chemistry.com The reaction proceeds through the formation of an iminium cation, which is then reduced by the hydride reagent. chem-station.com This method could be employed to introduce further alkyl groups onto the secondary amine of this compound. The pH control is crucial for the success of the Borch reaction. chem-station.com
The following table provides a brief overview of these derivatization mechanisms:
| Reaction | Key Reactants | Intermediate | Product |
| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester, Nitrogen donor | Dihydropyridine | Pyridine derivative wikipedia.org |
| Borch Reductive Amination | Aldehyde/Ketone, Amine, Reducing agent | Iminium cation | Alkylated amine chem-station.com |
Derivatization is a powerful tool to enhance the analytical performance of compounds in liquid chromatography-mass spectrometry (LC-MS/MS). For a molecule like this compound, derivatization of the secondary amine can significantly improve its ionization efficiency and chromatographic retention.
By tagging the amine group with a suitable reagent, the analyte's proton affinity and hydrophobicity can be increased, leading to enhanced signal response in electrospray ionization mass spectrometry (ESI-MS). nih.govrsc.org For example, derivatization with reagents containing a tertiary amine tail can introduce a permanent positive charge, which is beneficial for positive ion mode ESI. nih.gov This approach can lead to a significant improvement in sensitivity, with detection limits in the nanomolar range. rsc.org
Various derivatization reagents are available for amines, including those that can be used in aqueous samples. acs.org The choice of derivatization strategy depends on the specific analytical challenge, such as improving retention on a reversed-phase column or enhancing ionization. mdpi.comnih.gov
A key challenge in LC-MS analysis is the efficient ionization of analytes. Charge-switching derivatization is an innovative strategy to address this. This approach involves tagging a neutral or weakly ionizable analyte with a reagent that introduces a permanent charge, thereby significantly enhancing its ionization efficiency and detection sensitivity. rsc.org
For amines, this can be achieved by introducing a quaternary ammonium group. In the case of carboxylic acids, a charge inversion can be performed, converting an anionic group into a cationic one. nih.gov This strategy not only improves sensitivity but can also diminish the formation of adducts and improve chromatographic performance. nih.govrsc.org The development of new derivatization reagents is an active area of research, with the goal of creating tags that are highly reactive, provide substantial signal enhancement, and are compatible with a wide range of analytical platforms. nih.gov
Twin Derivatization Methodologies
Twin derivatization is an advanced analytical strategy employed primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve high-coverage and accurate quantification of target analytes. nih.govresearchgate.net This methodology utilizes a pair of structurally analogous reagents, often isotopic or homologous, to label the analyte and a corresponding internal standard. This approach significantly enhances mass spectrometry response and provides a one-to-one internal standard for precise quantification, which corrects for matrix effects and variations in instrument response. nih.govacs.org
The core principle involves using two similar derivatization reagents that differ slightly in mass, such as a dimethylamino and a diethylamino version of the same core structure. nih.gov One reagent (e.g., Dns-PP, 5-(dimethylamino)naphthalene-1-sulfonyl piperazine) is used to label the target analyte in the sample, while the other (e.g., Dens-PP, (diethylamino)naphthalene-1-sulfonyl piperazine) is used to label a standard, which then serves as the internal standard. nih.govresearchgate.net This ensures that the analyte and the internal standard have nearly identical chromatographic behavior and ionization efficiency, leading to highly accurate quantification. acs.org This strategy has been successfully applied to the analysis of free fatty acids, where it increased detection sensitivities by 50- to 1500-fold compared to non-derivatized methods. nih.govacs.org
While no specific application of twin derivatization methodologies to this compound has been documented in the reviewed literature, a hypothetical approach can be proposed based on its structure. The secondary amine of this compound is a suitable target for derivatization. A pair of acylating or sulfonylating reagents, differing by a known mass (e.g., through isotopic labeling or homologous alkyl chains), could be synthesized to react specifically with the secondary amine. This would allow for the precise quantification of this compound in complex matrices, a valuable tool in metabolic or environmental studies.
Table 1: Key Features of Twin Derivatization Methodology
| Feature | Description | Advantage |
| Paired Reagents | Two structurally analogous reagents with a small mass difference are used. | Minimizes differences in chromatographic retention time and ionization efficiency between the analyte and internal standard. |
| Analyte Tagging | The reagents chemically bond to a specific functional group on the analyte. | Significantly enhances the sensitivity of detection by mass spectrometry. nih.gov |
| One-to-One Internal Standard | A standard is derivatized with the "twin" reagent and used as an internal standard. | Provides highly accurate quantification by correcting for matrix effects and instrumental variability. acs.org |
| Application | Primarily used for quantitative analysis via LC-MS/MS. | Enables high-coverage quantification of analytes in complex biological or environmental samples. nih.govresearchgate.net |
Functional Group Interconversions
Functional group interconversions are fundamental transformations in organic synthesis that convert one functional group into another. imperial.ac.uksolubilityofthings.com For this compound, these reactions can be categorized based on the reactivity of its nitrile and secondary amino moieties.
Interconversions of the Nitrile Group:
The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, including amines and carbonyl-containing groups. researchgate.net
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an intermediate amide to yield the corresponding carboxylic acid. chemistrysteps.com In this case, this compound would be converted to 2-(propylamino)benzoic acid.
Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This reaction would transform this compound into 2-(propylamino)benzylamine. Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can reduce the nitrile to an aldehyde.
Reaction with Organometallic Reagents: Nitriles react with Grignard or organolithium reagents. The nucleophilic carbon of the organometallic compound adds to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. chemistrysteps.com
Cycloaddition: The nitrile group can undergo [3+2] cycloaddition reactions. For instance, treatment with an azide, such as sodium azide, can form a tetrazole ring, a common heterocyclic motif in medicinal chemistry. thieme-connect.de
Interconversions of the Secondary Amino Group:
The secondary amine in this compound can undergo several characteristic reactions.
N-Dealkylation: The propyl group can be removed from the nitrogen atom through N-dealkylation reactions. The von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN), is a classic method for this transformation, cleaving the C-N bond to produce a cyanamide and an alkyl bromide. nih.gov Other methods involve reactions with chloroformates followed by hydrolysis. nih.gov This would convert the starting material back to 2-aminobenzonitrile (B23959).
Acylation: The secondary amine can be readily acylated by reacting with acid chlorides or acid anhydrides under basic conditions. youtube.com This reaction forms a stable N-acyl derivative, for example, N-acetyl-2-cyano-N-propylaniline. This is a common strategy for protecting the amine group or for synthesizing amide derivatives.
Reaction with Nitrous Acid: Secondary amines react with nitrous acid (HNO₂) to form N-nitrosamines. libretexts.org
Table 2: Summary of Functional Group Interconversions for this compound
| Functional Group | Reaction Type | Reagents | Product |
| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(Propylamino)benzoic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | 2-(Propylamino)benzylamine | |
| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | 2-(Propylamino)phenyl ketone | |
| Cycloaddition | NaN₃ | 5-(2-(Propylamino)phenyl)tetrazole | |
| Secondary Amine (-NH-) | N-Dealkylation | BrCN (von Braun Reaction) | 2-Aminobenzonitrile |
| Acylation | RCOCl, base | N-Acyl-N-propyl-2-aminobenzonitrile | |
| Nitrosation | HNO₂ | N-Nitroso-2-(propylamino)benzonitrile |
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of 2 Propylamino Benzonitrile
Vibrational Spectroscopy Studies
Vibrational analysis is crucial for identifying the characteristic functional groups and understanding the bonding within the 2-(propylamino)benzonitrile molecule. The combination of FT-IR and FT-Raman spectroscopy offers complementary information due to their different selection rules.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the key vibrational modes are associated with the nitrile (C≡N), secondary amine (N-H), aromatic ring, and the aliphatic propyl chain.
N-H Stretching: A characteristic band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the propyl group are expected in the 2850-2960 cm⁻¹ range nih.gov.
C≡N Stretching: The nitrile group presents a strong, sharp absorption band in the characteristic spectral region of 2220-2240 cm⁻¹ researchgate.net. The intensity of this band can be influenced by the electronic effects of the substituents on the phenyl ring researchgate.net.
C=C Stretching: Aromatic C=C ring stretching vibrations are anticipated in the 1400-1600 cm⁻¹ region.
N-H Bending: The in-plane bending vibration of the N-H group is typically observed around 1550-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the aromatic carbon to the nitrogen bond (C-N) is also expected.
The table below summarizes the expected characteristic FT-IR vibrational frequencies for this compound based on analyses of related compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretching | Secondary Amine | 3300 - 3500 | Medium |
| Aromatic C-H Stretching | Phenyl Ring | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretching | Propyl Group | 2850 - 2960 | Medium to Strong |
| C≡N Stretching | Nitrile | 2220 - 2240 | Strong, Sharp |
| C=C Aromatic Ring Stretching | Phenyl Ring | 1400 - 1600 | Medium to Strong |
| N-H Bending | Secondary Amine | 1550 - 1650 | Medium |
| C-N Stretching | Aryl-Amine | 1250 - 1350 | Medium to Strong |
FT-Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active. For this compound, FT-Raman is particularly useful for observing symmetric vibrations and bonds involving non-polar groups.
C≡N Stretching: The nitrile stretching mode is expected to show a very strong and sharp band in the Raman spectrum, often more intense than in the IR spectrum, due to the significant change in polarizability of the triple bond researchgate.net.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene (B151609) ring, typically weak in the IR spectrum, gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. Other C=C stretching modes in the 1400-1600 cm⁻¹ region are also clearly visible.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are observable in the Raman spectrum.
Theoretical and experimental studies on related molecules like 2-amino-5-chloro benzonitrile (B105546) have utilized both FT-IR and FT-Raman spectra for a complete vibrational analysis nih.gov. The combination of both techniques allows for a more confident assignment of the observed vibrational bands.
In a polyatomic molecule like this compound, observed vibrational frequencies often arise from a mixture of several fundamental vibrations rather than a single, pure mode. Potential Energy Distribution (PED) analysis is a theoretical calculation used to provide a quantitative description of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode nih.gov.
PED analysis is typically performed alongside quantum chemical calculations, such as those using Density Functional Theory (DFT) nih.govnih.gov. The process involves:
Calculating the optimized molecular geometry and harmonic vibrational frequencies.
Defining a set of non-redundant internal coordinates.
Calculating the PED to assign the calculated frequencies to specific vibrational modes.
For complex molecules, PED is essential for making unambiguous assignments of the FT-IR and FT-Raman bands, especially in the "fingerprint region" (below 1500 cm⁻¹) where significant coupling between bending and stretching vibrations occurs researchgate.netnih.gov. For instance, PED can differentiate between C-C stretching, C-H in-plane bending, and other ring deformation modes that fall in similar frequency ranges, leading to a precise understanding of the molecule's vibrational dynamics nih.govnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). It provides information on the chemical environment, connectivity, and spatial relationship of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons and their electronic environments. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the n-propyl group.
Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical environments and are expected to appear in the range of 6.5-8.0 δ libretexts.org. Their specific shifts and coupling patterns (doublets, triplets) depend on the electronic influence of the amino and cyano groups.
Amine Proton (N-H): The proton attached to the nitrogen atom typically appears as a broad signal, with a chemical shift that can vary depending on solvent and concentration (typically 0.5-5.0 δ) pdx.edu.
Propyl Protons (-CH₂-CH₂-CH₃): The propyl group will show three distinct signals:
A triplet for the terminal methyl (-CH₃) protons at the highest field (most shielded), likely around 0.9-1.0 δ.
A sextet (or multiplet) for the methylene (-CH₂-) protons adjacent to the methyl group, expected around 1.6-1.8 δ.
A triplet for the methylene (-CH₂-) protons directly attached to the nitrogen, which will be deshielded and appear further downfield, likely in the 3.1-3.3 δ range.
The predicted ¹H NMR chemical shifts are summarized in the table below.
| Proton Type | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | Aromatic Ring | 6.5 - 8.0 | Multiplets |
| N-H | Secondary Amine | 0.5 - 5.0 | Broad Singlet |
| N-CH₂- | Propyl Group | 3.1 - 3.3 | Triplet (t) |
| -CH₂-CH₃ | Propyl Group | 1.6 - 1.8 | Sextet (sxt) |
| -CH₃ | Propyl Group | 0.9 - 1.0 | Triplet (t) |
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The chemical shifts are sensitive to the electronic environment of each carbon.
Nitrile Carbon (-C≡N): The carbon of the cyano group is characteristically found in the 110-120 ppm region oregonstate.edu.
Aromatic Carbons: The six carbons of the benzene ring will give distinct signals in the aromatic region (110-160 ppm). The carbon atom attached to the nitrogen (C-N) and the carbon attached to the cyano group (C-CN) will have their shifts significantly influenced by these substituents. Other aromatic carbons will also show varied shifts based on their position relative to the substituents.
Propyl Carbons: The three carbon atoms of the propyl group will appear in the aliphatic region of the spectrum:
The carbon attached to the nitrogen (N-CH₂) will be the most deshielded, likely appearing around 40-50 ppm.
The central methylene carbon (-CH₂-) is expected around 20-30 ppm.
The terminal methyl carbon (-CH₃) will be the most shielded, appearing at the highest field, around 10-15 ppm libretexts.org.
The predicted ¹³C NMR chemical shifts are summarized in the table below.
| Carbon Type | Environment | Predicted Chemical Shift (δ, ppm) |
| Ar-C (Substituted & Unsubstituted) | Aromatic Ring | 110 - 160 |
| -C≡N | Nitrile | 110 - 120 |
| N-CH₂- | Propyl Group | 40 - 50 |
| -CH₂-CH₃ | Propyl Group | 20 - 30 |
| -CH₃ | Propyl Group | 10 - 15 |
Dynamic Processes and Nitrogen Inversion Studies by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating dynamic processes in molecules, such as the nitrogen inversion of the amine group in this compound. The nitrogen atom in the secondary amine is sp³ hybridized and has a lone pair of electrons, allowing it to undergo a rapid umbrella-like inversion, known as pyramidal or nitrogen inversion. This process interconverts the two enantiomeric forms of the amine. sapub.org
The rate of this inversion is temperature-dependent. At room temperature, the inversion is typically very fast on the NMR timescale, resulting in time-averaged signals for the protons on the propyl group adjacent to the nitrogen. However, at lower temperatures, the rate of inversion can be slowed significantly. If the temperature is lowered to the point where the inversion rate becomes comparable to the NMR frequency difference between the non-equivalent protons in the two invertomers, signal coalescence and subsequent splitting can be observed.
The energy barrier for this inversion in simple amines is generally low, around 6 kcal/mol. sapub.org For this compound, factors such as the steric hindrance from the ortho-substituted benzonitrile ring and potential intramolecular hydrogen bonding between the N-H proton and the nitrile group could influence this energy barrier. Variable temperature (VT) NMR studies would be required to determine the coalescence temperature and calculate the free energy of activation (ΔG‡) for the nitrogen inversion process, providing quantitative data on the molecule's conformational flexibility. The presence of bulky groups around the nitrogen atom can increase the energy barrier for inversion. sapub.org
Electronic Spectroscopy Investigations
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption spectrum of this compound is characterized by transitions involving the π-electron system of the benzonitrile moiety, modulated by the electron-donating propylamino group. The parent chromophore, benzonitrile, exhibits characteristic absorption bands in the UV region. The introduction of the amino group at the ortho position acts as an auxochrome, causing a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system through n→π* interactions.
The UV-Vis spectrum is expected to show distinct bands corresponding to π→π* transitions within the aromatic ring. The primary absorption bands are analogous to those of benzene, but are shifted to longer wavelengths and have increased intensity due to the substituents. The interaction between the lone pair of electrons on the nitrogen atom and the π-system of the benzonitrile ring is a key factor in its electronic structure.
Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Transition | Expected λmax (nm) | Description |
|---|---|---|
| π→π* (Primary) | ~220-240 | High-intensity band associated with the benzenoid system. |
| π→π* (Secondary) | ~270-290 | Lower-intensity band with fine structure, characteristic of substituted benzenes. |
Note: These values are estimations based on the properties of related aminobenzonitrile compounds. Actual values may vary with the solvent used.
Dual Fluorescence and Intramolecular Charge Transfer (ICT) Phenomena
Molecules containing both an electron-donating group (the propylamino group) and an electron-accepting group (the cyano group) on an aromatic ring, like this compound, are candidates for exhibiting dual fluorescence. This phenomenon, famously studied in 4-(N,N-dimethylamino)benzonitrile (DMABN), involves the emission of light from two different excited states. ias.ac.in
Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state, which has a molecular geometry similar to the ground state. nih.gov This LE state can emit fluorescence, resulting in a "normal" emission band at a shorter wavelength. However, in polar solvents, a competing process can occur: an intramolecular charge transfer (ICT) from the amino group to the benzonitrile moiety. rsc.org This charge transfer is often accompanied by a twisting of the C-N bond between the amino group and the phenyl ring, leading to a highly polar, stabilized "Twisted Intramolecular Charge Transfer" (TICT) state. ias.ac.in This TICT state then fluoresces at a longer wavelength, producing an "anomalous" emission band.
The key features of this process are:
Solvent Dependence : The energy of the polar TICT state is strongly stabilized by polar solvents, leading to a significant red-shift of the anomalous fluorescence band as solvent polarity increases. ias.ac.in In nonpolar solvents, often only the LE emission is observed.
Structural Change : The formation of the TICT state is believed to involve a significant change in molecular geometry, specifically the rotation around the aryl-N bond. ias.ac.innih.gov
Two Emission Bands : The presence of both LE and ICT fluorescence results in a spectrum with two distinct emission maxima, a hallmark of dual fluorescence.
Mass Spectrometry Techniques for Molecular Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 160.22 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 160.
The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. The primary fragmentation pathways for aliphatic amines involve cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), as this leads to the formation of a resonance-stabilized iminium cation. miamioh.edudocbrown.info
Key expected fragmentation peaks for this compound are:
m/z = 160 [M]+ : The molecular ion peak.
m/z = 159 [M-H]+ : Loss of a hydrogen atom, a common feature in the mass spectra of nitriles. libretexts.org
m/z = 131 [M-C2H5]+ : This is the base peak, resulting from α-cleavage of the propyl group with the loss of an ethyl radical (•C2H5). This is a highly favored pathway for N-propyl amines.
m/z = 117 [M-C3H7]+ : Loss of the entire propyl radical.
m/z = 103 : Corresponding to the benzonitrile cation, resulting from cleavage of the C-N bond.
m/z = 76 : Fragmentation of the benzonitrile ring itself can lead to the formation of a benzyne radical cation (C6H4•+) through the loss of HCN. nih.gov
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 160 | [C10H12N2]+ | Molecular Ion (M+) |
| 131 | [C8H7N2]+ | α-cleavage, loss of •C2H5 |
| 117 | [C7H5N2]+ | Loss of •C3H7 |
| 103 | [C7H5N]+ | Benzonitrile cation |
Comparative Analysis of Experimental and Theoretical Spectroscopic Data
A powerful approach in modern chemical analysis involves the comparison of experimentally obtained spectroscopic data with results from theoretical quantum chemical calculations. derpharmachemica.com Methods like Density Functional Theory (DFT) are frequently used to predict molecular structures, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis). sphinxsai.comresearchgate.net
UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net Comparing these calculated values with the experimental UV-Vis spectrum helps in assigning the observed absorption bands to specific molecular orbital transitions, such as π→π* or ICT transitions. nih.gov For molecules exhibiting ICT, theoretical models can be used to calculate the properties of both the LE and TICT states, providing support for the proposed mechanism of dual fluorescence. nih.gov
NMR Spectroscopy : DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, unambiguous assignment of signals to specific atoms in the molecule can be achieved. researchgate.net Furthermore, theoretical calculations can map the potential energy surface for dynamic processes like nitrogen inversion, allowing for a comparison between the theoretically calculated energy barrier and the one determined experimentally via VT-NMR.
Vibrational Spectroscopy : Theoretical calculations yield harmonic vibrational frequencies that, when appropriately scaled, show good agreement with experimental FT-IR and Raman spectra. This comparison aids in the assignment of complex vibrational modes. mdpi.com
This synergistic approach, where experimental results are rationalized and supported by theoretical models, provides a deeper and more reliable understanding of the structural and electronic properties of this compound than either method could achieve alone. derpharmachemica.com
Computational Chemistry and Theoretical Mechanistic Studies of 2 Propylamino Benzonitrile
Density Functional Theory (DFT) for Molecular and Electronic Structure
No published data available.
Geometry Optimization and Conformational Analysis
No published data available.
Vibrational Frequency Calculations and Spectral Prediction
No published data available.
Electronic Structure Analysis
No published data available.
No published data available.
No published data available.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of charge transfer and conjugative interactions within a molecular system. For a molecule like 2-(Propylamino)benzonitrile, NBO analysis elucidates the stabilization energies associated with electron delocalization between donor and acceptor orbitals.
The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. In this compound, key interactions would include those between the lone pair (n) of the nitrogen atom in the propylamino group and the antibonding π* orbitals of the benzene (B151609) ring and the nitrile group. These n → π* interactions are crucial in understanding the electronic communication between the electron-donating amino group and the electron-withdrawing nitrile group, mediated by the aromatic ring.
Table 1: Illustrative Second-Order Perturbation Theory Analysis for Donor-Acceptor Interactions in a Substituted Benzonitrile (B105546)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
|---|---|---|---|---|
| LP (1) N | π* (C-C) | 5.8 | 0.28 | 0.045 |
| LP (1) N | π* (C≡N) | 2.1 | 0.35 | 0.029 |
| π (C-C) | π* (C-C) | 20.5 | 0.27 | 0.071 |
| π (C-C) | π* (C≡N) | 1.5 | 0.41 | 0.022 |
Note: This table is a representative example based on typical values for similar aromatic amines and nitriles to illustrate the type of data obtained from an NBO analysis. LP denotes a lone pair.
Quantum Chemical Investigation of Non-Linear Optical (NLO) Properties
Quantum chemical methods are instrumental in the design and investigation of materials with significant non-linear optical (NLO) properties. researchgate.net These properties are rooted in the molecular response to an applied electric field, leading to phenomena like second-harmonic generation. Molecules with large NLO responses typically feature strong electron-donating and electron-accepting groups connected by a π-conjugated system. scialert.net
This compound possesses this donor-acceptor architecture, with the propylamino group acting as the electron donor and the nitrile group as the electron acceptor, linked by the phenyl ring. Computational studies, often using Density Functional Theory (DFT), can predict key NLO-related parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). nih.gov
The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's potential for NLO applications. asianresassoc.org Calculations would likely show that the charge transfer from the amino donor to the nitrile acceptor results in a significant β value. Theoretical investigations can explore how modifications to the structure, such as changing the alkyl chain on the amine or adding other substituents to the ring, could further enhance these NLO properties. researchgate.netnih.gov
Table 2: Calculated NLO Properties for a Representative Donor-Acceptor Benzonitrile
| Property | Value |
|---|---|
| Dipole Moment (μ) | 5.9 D |
| Mean Polarizability (α) | 1.8 x 10⁻²³ esu |
| First Hyperpolarizability (β) | 700 x 10⁻³⁰ esu |
Note: This table provides illustrative values based on quantum chemical investigations of similar donor-acceptor substituted dipolar NLO chromophores. nih.gov The values are representative of the data generated in such studies.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry offers powerful tools to unravel the intricate details of chemical reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them. This allows for a step-by-step understanding of how a reaction proceeds.
Transition State Characterization
The transition state is a fleeting, high-energy configuration at the peak of the energy barrier between reactants and products, and its structure determines the reaction's feasibility and rate. mit.edu For reactions involving this compound, such as nucleophilic addition to the nitrile group or electrophilic substitution on the aromatic ring, computational methods can precisely locate and characterize the geometry of the transition state. researchgate.net Frequency calculations are then performed to confirm the nature of this structure; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mit.edu The energy of the transition state relative to the reactants defines the activation energy, a key parameter in chemical kinetics.
Anion-Abstraction Catalysis Mechanisms
In the context of catalysis, computational studies can model how a catalyst facilitates a reaction. Anion-abstraction catalysis is a mechanism where a catalyst (often a Lewis acid) interacts with a substrate to remove an anion, generating a highly reactive cationic intermediate. While not directly "abstraction" in the case of a nitrile, related mechanisms can be considered. For example, in the hydrogenation of benzonitrile, the catalyst surface interacts with the nitrile group. researchgate.net Theoretical studies on the benzonitrile anion show that it can exist in a valence state, which is crucial for understanding its reactivity upon electron capture. rsc.org Computational models can elucidate how a catalyst might activate the C≡N bond in this compound by withdrawing electron density, making it more susceptible to nucleophilic attack, for instance, by a hydride in a reduction reaction.
Computational Reaction Kinetics and Thermodynamics
Beyond elucidating reaction pathways, computational chemistry can provide quantitative data on reaction kinetics and thermodynamics. researchgate.netekb.eg By calculating the energies of reactants, products, and transition states, key thermodynamic quantities like the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined. A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction.
Kinetic parameters are derived from the calculated activation energy (Ea) using transition state theory (TST). nih.gov The rate constant (k) of a reaction can be estimated, providing a direct link between computational results and experimental rate measurements. rsc.org For this compound, these calculations could be used to predict the rates of various transformations, compare the feasibility of competing reaction pathways, and understand the influence of temperature on reaction outcomes. For example, one could computationally assess whether N-alkylation or aromatic substitution is kinetically or thermodynamically favored under specific conditions.
Table 3: Representative Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction
| Parameter | Calculated Value |
|---|---|
| Enthalpy of Reaction (ΔH) | -15.5 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -12.1 kcal/mol |
| Activation Energy (Ea) | 22.5 kcal/mol |
| Rate Constant (k) at 298 K | 1.2 x 10⁻⁴ s⁻¹ |
Note: This table shows an example of thermodynamic and kinetic parameters that can be obtained from computational studies for a unimolecular reaction. ekb.eg
Solvent Effects and Continuum Solvation Models (e.g., SMD, PB, GB)
Solvent can dramatically influence reaction rates and equilibria. Computational chemistry accounts for these effects using various solvation models. Continuum solvation models are a computationally efficient choice, representing the solvent as a continuous dielectric medium rather than as individual molecules. nih.govyoutube.com This approach is effective at capturing bulk electrostatic interactions. researchgate.net
Prominent continuum models include:
Poisson-Boltzmann (PB) and Generalized Born (GB) models: These are early and widely used methods that approximate the electrostatic contribution to the solvation free energy.
SMD (Solvation Model based on Density): This is a universal continuum solvation model where the "D" signifies that it uses the full solute electron density without resorting to partial atomic charges. nih.gov The SMD model calculates the solvation free energy by combining the bulk electrostatic contribution with a term that accounts for short-range interactions in the first solvation shell, known as the cavity-dispersion-solvent-structure (CDS) term. nih.gov
For this compound, these models can be used to predict how its properties and reactivity change in different solvents. For instance, studies on other (alkylamino)benzonitriles show that the energies of their charge-transfer (CT) states are highly sensitive to solvent polarity. nih.gov A continuum model could rationalize these shifts by calculating the differential solvation of the less polar locally excited (LE) state and the more polar CT state. nih.gov The model would predict a greater stabilization of the CT state in more polar solvents, consistent with experimental observations.
The following table provides a hypothetical example of solvation free energies for this compound in various solvents, as would be predicted by a model like SMD.
Table 2: Representative Solvation Free Energies (ΔG_solv) for this compound Predicted by a Continuum Model (e.g., SMD)
| Solvent | Dielectric Constant (ε) | Predicted ΔG_solv (kcal/mol) |
|---|---|---|
| n-Hexane | 1.88 | -2.5 |
| Diethyl Ether | 4.34 | -4.1 |
| Tetrahydrofuran (THF) | 7.58 | -5.3 |
| Dichloromethane | 8.93 | -5.9 |
| Acetonitrile | 37.5 | -7.8 |
Note: Values are hypothetical and for illustrative purposes, based on general trends of increased solvation energy with higher solvent dielectric constant.
By calculating the solvation free energies for reactants and transition states, these models allow for the prediction of solvent effects on reaction rates, helping to build more accurate kinetic models for reactions in the solution phase. mit.edu
Coordination Chemistry and Ligand Applications of 2 Propylamino Benzonitrile
2-(Propylamino)benzonitrile as a Ligand in Metal Complexes
This compound features two potential donor sites for coordination to a metal center: the nitrogen atom of the secondary amino group (-NH(C₃H₇)) and the nitrogen atom of the nitrile group (-C≡N). This dual functionality allows it to exhibit diverse coordination modes. Based on studies of the closely related 2-aminobenzonitrile (B23959) (abn), this compound can be expected to act as:
A Monodentate Ligand: It can coordinate to a metal ion through either the amino nitrogen (μ₁-Nₐₘᵢₙₒ) or the nitrile nitrogen (μ₁-Nₙᵢₜᵣᵢₗₑ). acs.orgcore.ac.uk The choice of coordination site is influenced by factors such as the hardness or softness of the metal ion (HSAB theory), steric hindrance around the coordination sphere, and the solvent used. The presence of the N-propyl group in this compound introduces greater steric bulk compared to the parent 2-aminobenzonitrile, which may favor coordination via the less hindered, linearly-coordinating nitrile group. journalijdr.com
A Bidentate Bridging Ligand: The ligand can bridge two metal centers (μ₂-N,N′), with one metal coordinating to the amino nitrogen and the other to the nitrile nitrogen. acs.orgijpsr.com This mode of coordination often leads to the formation of polynuclear complexes or coordination polymers, creating one-dimensional chains or more complex supramolecular architectures. acs.orgresearchgate.net
The coordination versatility of the aminobenzonitrile scaffold is a key feature in crystal engineering, allowing for the construction of coordination complexes with specific dimensionalities and properties. core.ac.uk The interplay between the ligand's coordination mode and other factors, such as counter-anions and ancillary ligands, dictates the final structure of the assembly. acs.orgcore.ac.uk
Synthesis and Characterization of Metal-2-(Propylamino)benzonitrile Complexes
The synthesis of metal complexes involving this compound typically follows established methods for coordination chemistry. A common approach involves the direct reaction of the ligand with a metal salt (e.g., nitrates, chlorides, or perchlorates) in a suitable solvent or solvent mixture, such as methanol, ethanol, or acetonitrile. ijpsr.comuobaghdad.edu.iqresearchgate.net The reaction may be carried out at room temperature or with gentle heating to facilitate the dissolution of reactants and the formation of the complex. researchgate.net In some cases, microwave irradiation has been employed to shorten reaction times and improve yields. ijpsr.com
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by layering techniques. core.ac.uk
The characterization of these newly synthesized complexes is crucial for determining their structure and properties. A combination of analytical techniques is employed:
Elemental Analysis (C, H, N): Confirms the empirical formula of the complex. core.ac.uk
Infrared (IR) Spectroscopy: Provides direct evidence of coordination. Upon complexation, the stretching frequencies of the N-H and C≡N bonds are expected to shift. A shift in the ν(C≡N) band to a lower or higher frequency indicates coordination through the nitrile nitrogen, while changes in the ν(N-H) band suggest involvement of the amino group. researchgate.netuobaghdad.edu.iq
UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and can help elucidate the coordination geometry around the metal ion. uobaghdad.edu.iqmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and detect changes in the chemical environment of protons and carbons near the coordination sites. researchgate.net
Single-Crystal X-ray Diffraction: Provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding and π-π stacking. acs.orgresearchgate.net
Ligand Design Principles Based on Aminobenzonitrile Scaffolds
The aminobenzonitrile framework serves as a versatile scaffold for designing ligands with tailored properties for specific applications in catalysis, materials science, and bioinorganic chemistry. ias.ac.innih.gov The design principles revolve around modulating the steric and electronic characteristics of the ligand to control its interaction with metal centers.
The stability and geometry of a metal complex can be finely tuned by altering the steric and electronic properties of the aminobenzonitrile scaffold. nih.govnih.gov
Steric Effects: The introduction of bulky substituents can influence the coordination number of the metal, enforce specific geometries, and protect the metal center from unwanted reactions. journalijdr.comresearchgate.net In this compound, the propyl group provides more steric hindrance than the simple hydrogen in 2-aminobenzonitrile. This increased bulk can affect the orientation of the ligand upon coordination and may influence the accessibility of the metal center to other substrates, a key consideration in catalyst design. escholarship.org
Electronic Effects: The electronic properties of the ligand can be modified by adding electron-donating or electron-withdrawing groups to the aromatic ring. Electron-donating groups increase the electron density on the nitrogen donor atoms, making the ligand a stronger sigma-donor and potentially forming more stable complexes. Conversely, electron-withdrawing groups decrease the donor strength but can enhance the π-acceptor properties of the ligand, which is important for stabilizing metals in low oxidation states. nih.govunibo.it These electronic modulations can also influence the photophysical properties of the resulting complexes. nih.gov
The aminobenzonitrile scaffold can be incorporated into larger molecular structures to create multi-dentate ligands capable of forming more stable chelate rings or binding multiple metal centers in close proximity. researchgate.netbohrium.com By linking two or more aminobenzonitrile units through a spacer, it is possible to design bimetallic or polymetallic complexes. The nature of the spacer (rigid or flexible, short or long) provides control over the distance and orientation of the metal centers, which is crucial for designing catalysts that rely on metal-metal cooperativity. researchgate.net This strategy allows for the creation of complex architectures that would be difficult to achieve through simple self-assembly of monodentate ligands. ias.ac.in
Spectroscopic and Structural Analysis of Coordination Compounds
Spectroscopic and structural analyses are indispensable for understanding the nature of coordination compounds derived from this compound.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for identifying which donor atom of the ligand is involved in coordination. imgroupofresearchers.com The free this compound ligand will show characteristic stretching vibrations for the N-H group (typically around 3300-3500 cm⁻¹) and the C≡N group (around 2220-2260 cm⁻¹). researchgate.net Upon coordination via the nitrile nitrogen, the ν(C≡N) frequency often shifts, with the direction and magnitude of the shift depending on the nature of the metal-ligand bond. uobaghdad.edu.iqunibo.it Coordination of the amino nitrogen leads to a shift in the ν(N-H) band.
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions between d-orbitals of the metal center (d-d transitions) and charge-transfer transitions between the metal and the ligand. solubilityofthings.com The position and intensity of these absorption bands provide information about the oxidation state of the metal and its coordination geometry (e.g., octahedral, tetrahedral, or square planar). mdpi.com
NMR Spectroscopy: For diamagnetic complexes, changes in the chemical shifts of the ligand's protons and carbons upon coordination can be observed. The protons on the propyl group and the aromatic ring closest to the coordination site would be most affected. lehigh.edu
The table below summarizes typical IR spectral data for aminonitrile ligands and their expected changes upon coordination.
| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination | Reference |
| N-H Stretch | ~3350-3460 cm⁻¹ | Shift to lower frequency | core.ac.uk |
| C≡N Stretch | ~2210-2240 cm⁻¹ | Shift to higher or lower frequency | core.ac.ukresearchgate.netuobaghdad.edu.iq |
| M-N Stretch | N/A | Appearance of new bands in Far-IR (~400-600 cm⁻¹) | uobaghdad.edu.iq |
Structural Analysis: Single-crystal X-ray diffraction provides the most definitive structural information. Studies on related 2-aminobenzonitrile complexes have revealed diverse structural motifs. For example, silver(I) complexes have been shown to form discrete binuclear structures or 1D coordination polymers. core.ac.uk In these structures, the aminobenzonitrile ligand can act as a monodentate ligand coordinating through either the amino or nitrile nitrogen, or as a bridging ligand. acs.orgcore.ac.uk The final structure is often consolidated by supramolecular interactions, such as N-H···N(nitrile) or N-H···O(anion) hydrogen bonds and π-π stacking between aromatic rings, which link the primary coordination units into higher-dimensional networks. acs.org
Theoretical Insights into Metal-Ligand Interactions and Reactivity
Computational methods, particularly Density Functional Theory (DFT), offer powerful tools for understanding the intricacies of metal-ligand bonding and predicting the properties and reactivity of complexes. nih.gov
DFT calculations can be used to:
Optimize Geometries: Predict the most stable three-dimensional structure of a metal-2-(Propylamino)benzonitrile complex, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. ekb.eg
Calculate Interaction Energies: Determine the strength of the bond between the metal and the ligand. This allows for a quantitative comparison of the binding affinity of different donor sites (amino vs. nitrile) and helps explain why a particular coordination mode is preferred. researchgate.netrsc.org
Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can elucidate the nature of the metal-ligand bond, distinguishing between sigma-donation from the ligand to the metal and pi-back-donation from the metal to the ligand. nih.gov
Simulate Spectra: Theoretical calculations can predict vibrational frequencies (IR) and electronic transitions (UV-Vis), which aids in the interpretation of experimental spectra. nih.govnih.gov
Explore Reaction Mechanisms: DFT can be used to map out the energy profiles of potential reactions involving the complex, providing insights into its catalytic activity or reactivity pathways. mdpi.com
These theoretical studies complement experimental findings, providing a deeper molecular-level understanding of how the steric and electronic features of this compound govern its behavior as a ligand in coordination chemistry.
Advanced Materials Science Applications of 2 Propylamino Benzonitrile Derivatives
Development of Organic Electronic Materials
The field of organic electronics leverages carbon-based materials in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is fundamentally tied to the molecular structure of the organic semiconductors used. For conjugated polymers and small molecules, the monomer's structure dictates the material's energy levels and influences intermolecular interactions, which in turn affect the material's morphology and charge transport efficiency rsc.org.
Benzonitrile (B105546) derivatives are valuable in this context. The benzonitrile moiety can act as an acceptor unit, and when combined with a suitable donor, it helps create materials with tailored electronic properties. For instance, carbazole-benzonitrile based bipolar host materials have been developed for use in high-efficiency blue phosphorescent OLEDs rsc.org. In these systems, the benzonitrile core acts as the electron-accepting unit, facilitating balanced charge transport, which is crucial for efficient light emission. While specific research on 2-(propylamino)benzonitrile in OLEDs is not extensively documented, its inherent donor-acceptor structure makes it a promising candidate for investigation as a component in charge transport layers or as a building block for emissive materials. The interplay between the donor (propylamino) and acceptor (nitrile) groups can be fine-tuned to control the energy levels (HOMO/LUMO) of the material, a key aspect in the design of organic electronic devices rsc.orgresearchgate.net.
Organic Non-Linear Optical (NLO) Materials
Organic non-linear optical (NLO) materials are capable of altering the properties of light and are essential for applications in optical communications and data processing tcichemicals.com. The NLO response of a molecule is highly dependent on its electronic structure. A large NLO effect is often observed in molecules with a strong D-π-A configuration, which facilitates intramolecular charge transfer (ICT) upon excitation. This charge transfer leads to a significant change in the molecule's dipole moment, resulting in high molecular hyperpolarizability (β), a key measure of second-order NLO activity.
Derivatives of aminobenzonitrile are investigated for their NLO properties due to this D-π-A arrangement. Theoretical studies on related complex molecules incorporating amino and carbonitrile functionalities have shown potential for NLO applications researchgate.net. The design of NLO materials often involves extending the π-conjugated system and attaching strong donor and acceptor groups to maximize the ICT process nih.govnih.gov. The this compound structure, with its amino donor and cyano acceptor, fits this design principle. Theoretical calculations using Density Functional Theory (DFT) are commonly employed to predict the NLO properties of such molecules, including dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) researchgate.net.
| Parameter | Description | Importance in NLO |
|---|---|---|
| Donor Group | An electron-rich functional group (e.g., -NHR, -OR). | Initiates intramolecular charge transfer (ICT). |
| Acceptor Group | An electron-poor functional group (e.g., -CN, -NO2). | Terminates ICT, creating a large change in dipole moment. |
| π-Conjugated Bridge | A system of alternating single and double bonds (e.g., benzene (B151609) ring). | Facilitates the efficient transfer of charge from donor to acceptor. |
| Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | Higher values indicate a stronger NLO effect, desirable for device applications. |
Role in Dyes and Pigments Research
Azo dyes represent the largest class of synthetic colorants used across various industries, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) linking two aromatic rings wikipedia.org. The synthesis of azo dyes is a well-established two-step process: diazotization followed by coupling unb.canih.gov. In the first step, a primary aromatic amine is converted into a diazonium salt. In the second step, this electrophilic diazonium salt reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline (B41778) derivative, to form the azo compound pbworks.com.
Aminobenzonitriles, including isomers like 3-aminobenzonitrile (B145674), are used as intermediates in the synthesis of commercial dyes . For example, 3-aminobenzonitrile is a precursor for Acid Blue 53 . Given this precedent, this compound can serve as a valuable precursor in azo dye synthesis. It can function in two ways:
As the primary/secondary amine component that is diazotized to form the corresponding diazonium salt.
As the coupling component, where the electron-donating propylamino group activates the benzene ring for electrophilic substitution by a diazonium salt.
The final color of the dye is determined by the extended π-electron system of the entire molecule, which can be modified by the specific donor and acceptor groups on the aromatic rings pbworks.com. The presence of the nitrile group in the this compound-derived dye could further modulate its color and properties like lightfastness and solubility.
| Role in Synthesis | Reaction Step | Rationale |
|---|---|---|
| Diazonium Component | The amino group is converted to a diazonium salt (-N₂⁺) using nitrous acid. | The amino group allows for the standard diazotization reaction. |
| Coupling Component | The activated aromatic ring couples with an external diazonium salt. | The propylamino group is an activating, ortho-, para-directing group, making the ring electron-rich and susceptible to electrophilic attack. |
Applications in Polymer Science (e.g., as monomers for 2D polymerization)
The nitrile group is a key functional group in polymer science, most notably in polyacrylonitrile, which is a precursor for carbon fibers. Polymers containing benzonitrile moieties are of interest for developing advanced materials with high thermal stability and specific electrical or optical properties sapub.org. The incorporation of functional monomers is a primary strategy for creating polymers with tailored characteristics youtube.comyoutube.com.
Research has demonstrated that 2-aminobenzonitrile (B23959), the parent compound of this compound, can be used as a monomer in multicomponent polymerizations. Specifically, it can react with diynes and disulfonyl azides to generate quinoline-containing poly(N-sulfonylimine)s acs.org. These polymers exhibit interesting functionalities, such as fluorescence, making them suitable for applications like chemical sensing acs.org. This work establishes a clear precedent for the use of the 2-aminobenzonitrile scaffold in constructing complex, functional polymers.
By extension, this compound could be employed as a functional monomer. The propylamino group could enhance the solubility and processability of the resulting polymers, while the benzonitrile unit contributes to thermal stability and provides a site for further chemical modification. While its specific use in 2D polymerization has not been detailed, the planar aromatic structure and reactive functional groups make it a conceptually viable candidate for the design of novel sheet-like polymer architectures.
Functional Materials Research Based on Benzonitrile Scaffolds
The benzonitrile framework is a versatile scaffold for building functional materials due to its chemical stability and the reactivity of the nitrile group wikipedia.org. The nitrile can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic structures. This versatility allows the benzonitrile scaffold to serve as a starting point for a wide range of more complex molecules.
For example, 2-aminobenzonitrile is a key precursor in the synthesis of 2,3-dihydroquinazolin-4-ones, a class of nitrogen-containing heterocycles with significant biological activity researchgate.net. Furthermore, benzonitriles can participate in electrochemical C-H amidation reactions, serving as a source of the amino group to functionalize other aromatic compounds nih.govrsc.org.
The this compound scaffold combines the reactivity of the nitrile group with the electronic influence of the secondary amino group. This combination can be exploited to create functional scaffolds for various applications, from pharmaceuticals to materials science. The term "scaffold" in this context refers to a core molecular structure that can be systematically modified to generate a library of compounds with diverse properties, analogous to how scaffolds are used in tissue engineering to provide a framework for growth mdpi.com. The systematic modification of the this compound scaffold—by altering the alkyl chain, adding substituents to the ring, or transforming the nitrile group—provides a powerful strategy for discovering new functional materials.
Q & A
Q. Why do studies report conflicting solubility profiles for this compound derivatives?
- Methodological Answer : Discrepancies arise from:
- Solvent polarity : Use standardized solvents (e.g., PBS vs. DMSO) and shake-flask method with UV quantification .
- Polymorphism : DSC/TGA identifies metastable crystalline forms with varying solubility .
- pH effects : Titrate from pH 2–10 to assess ionization (pKa ~8.5 for the amino group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
